molecular formula C8H6Br2FNO2 B2573762 Methyl 4-amino-3,5-dibromo-2-fluorobenzoate CAS No. 2091146-39-1

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate

Cat. No. B2573762
CAS RN: 2091146-39-1
M. Wt: 326.947
InChI Key: QMOUSJSHLCNMNI-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3,5-dibromo-2-fluorobenzoate” is a research chemical . It has a molecular weight of 248.05 . The IUPAC name for this compound is “methyl 4-amino-3-bromo-5-fluorobenzoate” and its InChI code is "1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3,5-dibromo-2-fluorobenzoate” can be represented by the InChI code "1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-amino-3,5-dibromo-2-fluorobenzoate” are not fully detailed in the search results. It is known to be a solid , but other properties such as melting point, boiling point, and density are not provided.

Safety and Hazards

“Methyl 4-amino-3,5-dibromo-2-fluorobenzoate” is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P305+P351+P338) .

properties

IUPAC Name

methyl 4-amino-3,5-dibromo-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2FNO2/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUSJSHLCNMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3,5-dibromo-2-fluorobenzoate

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